4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Description

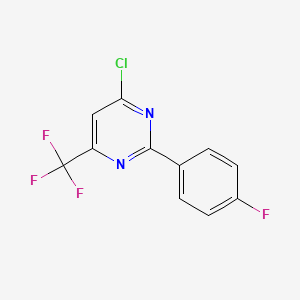

4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative featuring a trifluoromethyl group at position 6, a 4-fluorophenyl substituent at position 2, and a chlorine atom at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of covalent inhibitors, kinase modulators, and PET radioligands. Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl, CF₃) and the fluorinated aromatic ring, which enhance metabolic stability and binding affinity to biological targets such as enzymes and receptors .

Pyrimidines with trifluoromethyl and halogen substituents are widely explored due to their tunable electronic properties and resistance to oxidative degradation. The 4-fluorophenyl group further contributes to lipophilicity and π-stacking interactions, making this compound a versatile scaffold in drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF4N2/c12-9-5-8(11(14,15)16)17-10(18-9)6-1-3-7(13)4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNREARUSVFRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nucleophilic substitution reaction of 4-chloro-2-methylthiopyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as dimethylamine, sodium phenoxide, and potassium fluoride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with dimethylamine yields 4-dimethylamino-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine .

Scientific Research Applications

4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations :

- Substituent Position : The position of fluorine on the phenyl ring (para vs. meta) significantly impacts molecular interactions. For instance, the para-fluorine in the target compound enhances symmetry and π-stacking compared to the meta-fluorine in .

- Trifluoromethyl Group : The CF₃ group at position 6 increases lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding .

- Sulfur vs. Nitrogen Substituents : Sulfonamide or sulfanyl groups (e.g., ) introduce hydrogen-bonding capabilities, whereas chlorine or phenyl groups prioritize steric and hydrophobic effects .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) : The trifluoromethyl group elevates LogP values, enhancing blood-brain barrier penetration. For example, ¹⁸F-labeled analogs in exhibited LogP values of 2.8–3.2, correlating with tumor uptake .

- Metabolic Stability: Fluorination at the phenyl ring reduces oxidative metabolism. In contrast, non-fluorinated analogs (e.g., ) show faster hepatic clearance .

- Biodistribution: Minor structural changes drastically alter pharmacokinetics. In , replacing a sulfonamide with a sulfonyl group shifted excretion from renal to hepatobiliary pathways .

Biological Activity

4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine, with the chemical formula CHClFN and CAS number 1271473-94-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with chloro, fluorine, and trifluoromethyl groups, which are known to influence its biological activity. The structural characteristics can enhance lipophilicity and modulate interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. In particular, this compound has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0227 µM |

| S. aureus | Significant inhibition observed |

This antimicrobial action is attributed to the presence of the chloro and trifluoromethyl groups, which enhance the compound's interaction with microbial cell membranes .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. In studies comparing its efficacy to standard anti-inflammatory drugs like indomethacin, it demonstrated significant inhibition of paw edema.

| Compound | Inhibition at 4h (%) | Inhibition at 5h (%) |

|---|---|---|

| This compound | 43.17 | 31.10 |

| Indomethacin | 47.72 | 42.22 |

These results suggest that the compound may be a viable candidate for further development as an anti-inflammatory agent .

3. Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. It has shown promising cytotoxic effects against lung cancer (A549) and colorectal cancer (Caco-2) cells.

| Cell Line | IC (µg/mL) |

|---|---|

| A549 | 40.54 |

| Caco-2 | 29.77 |

The presence of the chloro group is believed to enhance its anticancer activity by promoting apoptosis in cancer cells .

4. Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives against viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2). The compound exhibited EC values of 2.4 µM for ZIKV and 1.4 µM for DENV-2, indicating significant antiviral activity with low toxicity profiles compared to similar compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that those with halogen substitutions, including our compound, exhibited enhanced antibacterial activity compared to unsubstituted analogs. The study concluded that halogenated pyrimidines could serve as lead compounds for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in inflammatory markers compared to controls. This suggests a potential mechanism involving modulation of pro-inflammatory cytokines .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized in academic laboratories?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or metal-free cyclization. A metal-free approach (e.g., using β-CF₃-aryl ketones as precursors) under mild conditions (room temperature to 60°C) is advantageous for avoiding transition-metal contamination . Key steps include:

- Precursor preparation : Reacting 4-fluorophenylacetone derivatives with urea or thiourea analogs.

- Cyclization : Using POCl₃ or PCl₅ as chlorinating agents to introduce the chloro group.

- Optimization : Adjusting solvent polarity (e.g., DMF or DCM) and reaction time (6–24 hours) to improve yields.

Example Conditions (adapted from analogous pyrimidines):

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | POCl₃ | DCM | 25 | 78–85 |

| Chlorination | PCl₅ | Toluene | 60 | 82 |

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. What safety protocols are critical when handling this compound, given its halogen and trifluoromethyl substituents?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Management : Segregate halogenated waste in labeled containers for professional disposal. Neutralize residual POCl₃/PCl₅ with ice-cold water before disposal .

- Spill Response : Absorb spills with vermiculite, place in sealed containers, and avoid direct contact with skin/eyes .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–8.5 ppm) and CF₃ group coupling (¹⁹F NMR: δ -60 to -65 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. Example: m/z calc. 307.03, found 307.02 .

- X-ray Crystallography : Resolve substituent orientations (e.g., dihedral angles between pyrimidine and fluorophenyl groups: ~12–16°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when modifying substituents on the pyrimidine ring?

- Methodological Answer :

- Systematic Variation : Test substituent electronic effects (e.g., electron-withdrawing groups like -CF₃ vs. -Cl) using Hammett plots to correlate reactivity with σ values .

- Controlled Experiments : Fix reaction parameters (solvent, temp.) while varying substituents. For example, replacing 4-fluorophenyl with 4-chlorophenyl reduces yield by 10–15% due to steric hindrance .

- Mechanistic Probes : Use deuterated solvents or isotopic labeling to track intermediates via LC-MS .

Q. What computational strategies predict the electronic effects of chloro, fluoro, and trifluoromethyl groups in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces. The -CF₃ group increases electron deficiency at C4, facilitating nucleophilic attack .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to model reaction pathways.

- Docking Studies : Predict binding affinities if the compound is tested as a kinase inhibitor (e.g., hydrophobic interactions via CF₃) .

Q. What experimental strategies elucidate the compound’s solid-state structure and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Analyze packing for C–H⋯F hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å interplanar distance) .

- Thermal Analysis : DSC/TGA to study phase transitions (melting point ~150–160°C) and stability .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F⋯H interactions contribute 15–20% of surface contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.